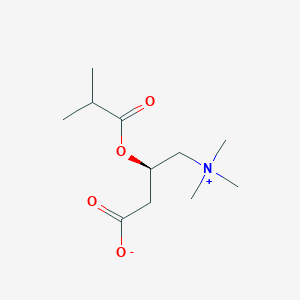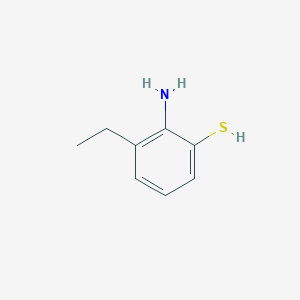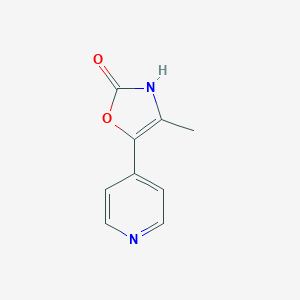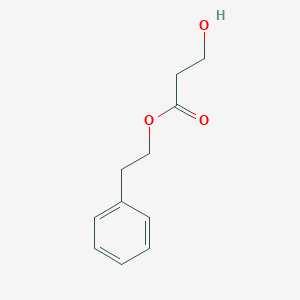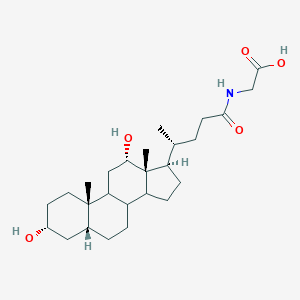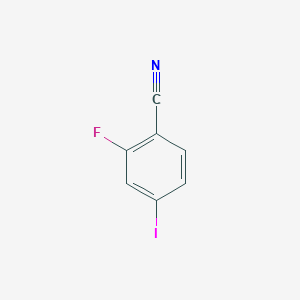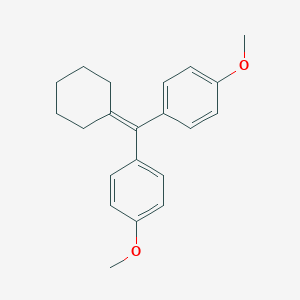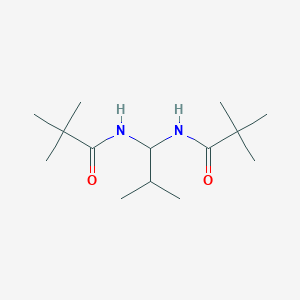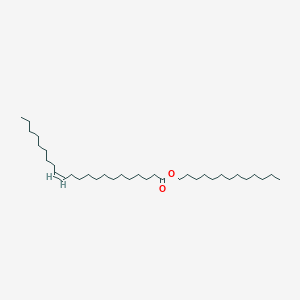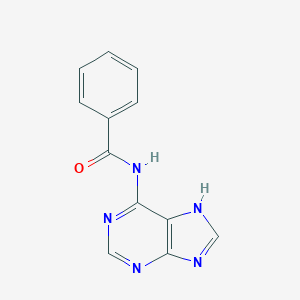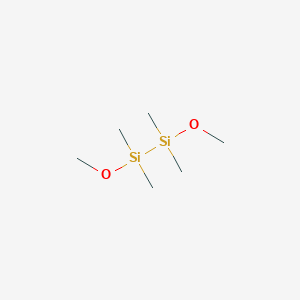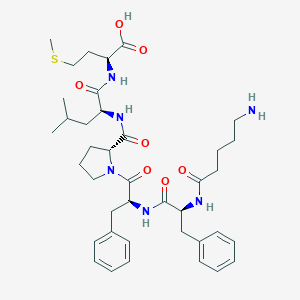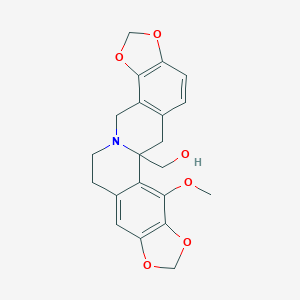
Zijinlongine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zijinlongine is a natural product that has been recently discovered and has shown great potential in the field of scientific research. It is a complex molecule that has been isolated from the roots of the plant Gastrodia elata Blume, which is commonly used in traditional Chinese medicine. Zijinlongine has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of zijinlongine is not yet fully understood. However, it is believed that this molecule works by regulating various signaling pathways in the body. It has been found to interact with several proteins and enzymes, including the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Effets Biochimiques Et Physiologiques
Zijinlongine has been found to have a wide range of biochemical and physiological effects. It has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. It also has anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, zijinlongine has been found to have anti-tumor activity, making it a promising candidate for the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using zijinlongine in lab experiments is that it is a natural product, which means that it is less likely to have toxic side effects compared to synthetic compounds. Additionally, zijinlongine has been found to be relatively stable, which makes it easier to work with in the laboratory. However, one limitation of using zijinlongine in lab experiments is that it is a complex molecule, which makes it difficult to synthesize and manipulate.
Orientations Futures
There are several future directions for the study of zijinlongine. One area of interest is the development of new drugs based on this molecule. Zijinlongine has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new therapies. Additionally, further research is needed to fully understand the mechanism of action of zijinlongine, which may lead to new insights into cellular signaling pathways. Finally, more studies are needed to explore the potential of zijinlongine as a natural product for use in traditional Chinese medicine.
Méthodes De Synthèse
Zijinlongine is a complex molecule, and its synthesis is a challenging task. However, recent advancements in organic chemistry have made it possible to synthesize this molecule in the laboratory. The most commonly used method for synthesizing zijinlongine involves the use of a series of chemical reactions that mimic the natural biosynthesis pathway of the molecule.
Applications De Recherche Scientifique
Zijinlongine has shown great potential in the field of scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further study. Some of the areas where zijinlongine has been studied include neuroprotection, anti-inflammatory activity, and anti-tumor activity.
Propriétés
Numéro CAS |
133086-83-6 |
|---|---|
Nom du produit |
Zijinlongine |
Formule moléculaire |
C21H21NO6 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
(3-methoxy-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaen-1-yl)methanol |
InChI |
InChI=1S/C21H21NO6/c1-24-20-17-12(6-16-19(20)28-11-26-16)4-5-22-8-14-13(7-21(17,22)9-23)2-3-15-18(14)27-10-25-15/h2-3,6,23H,4-5,7-11H2,1H3 |
Clé InChI |
HTDCXQCQZYTCTE-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC3=C1OCO3)CCN4C2(CC5=C(C4)C6=C(C=C5)OCO6)CO |
SMILES canonique |
COC1=C2C(=CC3=C1OCO3)CCN4C2(CC5=C(C4)C6=C(C=C5)OCO6)CO |
Synonymes |
zijinlongine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



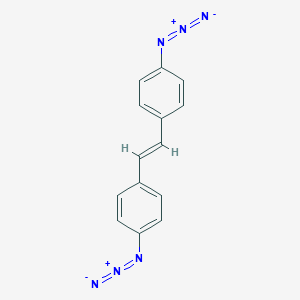
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI)](/img/structure/B160776.png)
